BenchChemオンラインストアへようこそ!

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Scaffold Design

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 305360-75-2; molecular formula C₁₈H₁₁N₃O₃S; molecular weight 349.4 g/mol) is a synthetic hybrid molecule that covalently links a phthalimide (1,3-dioxoisoindoline) pharmacophore to a 2-aminothiazole moiety through a para-substituted benzamide bridge. The phthalimide scaffold is a privileged structure in medicinal chemistry, conferring immunomodulatory, anti-angiogenic, and anticancer properties as exemplified by thalidomide and its analogues, while the thiazole ring contributes additional bioactivities including antimicrobial, antiparasitic, and kinase-inhibitory potential.

Molecular Formula C18H11N3O3S
Molecular Weight 349.36
CAS No. 305360-75-2
Cat. No. B2530040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
CAS305360-75-2
Molecular FormulaC18H11N3O3S
Molecular Weight349.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4
InChIInChI=1S/C18H11N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-10H,(H,19,20,22)
InChIKeyXFZJBYBYUPLLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 305360-75-2): A Dual-Pharmacophore Phthalimide–Thiazole Hybrid for Anticancer and Anti-Infective Screening


4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 305360-75-2; molecular formula C₁₈H₁₁N₃O₃S; molecular weight 349.4 g/mol) is a synthetic hybrid molecule that covalently links a phthalimide (1,3-dioxoisoindoline) pharmacophore to a 2-aminothiazole moiety through a para-substituted benzamide bridge . The phthalimide scaffold is a privileged structure in medicinal chemistry, conferring immunomodulatory, anti-angiogenic, and anticancer properties as exemplified by thalidomide and its analogues, while the thiazole ring contributes additional bioactivities including antimicrobial, antiparasitic, and kinase-inhibitory potential [1]. This specific para-benzamide-linked architecture distinguishes it from numerous related phthalimide–thiazole conjugates that employ alternative linkers (e.g., acetamide, sulfonamide, or direct N–N bonds), and the aromatic isoindole-1,3-dione core further differentiates it from saturated octahydro- or dihydro-analogues [2].

Why 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide Cannot Be Simply Replaced by In-Class Analogues


Phthalimide–thiazole conjugates constitute a broad and structurally diverse class; however, even subtle changes in linker identity, substitution pattern, or ring saturation can drastically alter biological target engagement, potency, and physicochemical properties. The para-benzamide linker in CAS 305360-75-2 provides a rigid, extended geometry with calculated logP ≈ 2.4 and polar surface area ≈ 123 Ų, values that differ substantially from those of acetamide-linked or sulfonamide-linked analogues [1]. The meta-substituted regioisomer (3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide) presents a different angular orientation of the phthalimide relative to the thiazole, which can alter hydrogen-bonding networks with biological targets . Furthermore, the fully aromatic isoindole-1,3-dione system is hydrolytically more stable and electronically distinct from the octahydroisoindole analogue, which introduces conformational flexibility and altered electron density that can reduce target-binding affinity . The unsubstituted thiazole ring (cf. 4,5-dihydrothiazole or 4-phenylthiazole variants) retains a planar, electron-deficient heterocycle capable of participating in π-stacking and sulfur-mediated interactions that are absent in saturated or bulkier analogues. These structural differences mean that in-class compounds cannot be interchanged without risking loss of activity or unexpected off-target effects.

Quantitative Differentiation Evidence: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide vs. Key Comparators


Regioisomeric Differentiation: Para-Benzamide Linker vs. Meta-Benzamide Linker and Its Impact on Molecular Topology

CAS 305360-75-2 features a para-substituted benzamide linkage connecting the phthalimide and 2-aminothiazole moieties. Its meta-substituted regioisomer, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide, differs solely in the position of the phthalimide attachment on the central benzamide ring. This positional isomerism alters the dihedral angle between the phthalimide and thiazole planes, changing the overall molecular shape from a more linear, rod-like topology (para) to an angled, kinked topology (meta). While direct comparative bioactivity data for this exact pair are not available in the peer-reviewed literature as of the search date, class-level SAR studies on phthalimide–thiazole hybrids demonstrate that linker geometry is a critical determinant of target engagement: in a series of N-(thiazol-2-yl)-benzamide analogues evaluated as ZAC channel antagonists, even minor substituent changes on the benzamide ring shifted IC₅₀ values by over 10-fold, underscoring the sensitivity of biological activity to substitution pattern [1]. The para-isomer presents a distinct pharmacophore arrangement that cannot be replicated by the meta-isomer .

Medicinal Chemistry Structure–Activity Relationship (SAR) Scaffold Design

Aromatic vs. Saturated Phthalimide Core: Impact on Hydrolytic Stability and π-Stacking Potential

The 1,3-dioxoisoindoline (phthalimide) core of CAS 305360-75-2 is fully aromatic and conjugated, in contrast to its octahydro-analogue, 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide, in which the benzene ring of the isoindole is completely saturated. The aromatic phthalimide system confers: (i) enhanced hydrolytic stability of the imide bond due to resonance stabilization; (ii) a planar, electron-deficient surface capable of π–π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets; and (iii) a lower conformational entropy penalty upon target binding. Saturation of the isoindole ring (octahydro analogue) eliminates these features, replacing them with a flexible, puckered ring that adopts multiple low-energy conformers . The computed logP of the aromatic analogue is 2.43, vs. an estimated 1.8–2.0 for the octahydro analogue (based on the addition of ~4 H₂ equivalents), indicating measurably different lipophilicity and membrane permeability profiles [1].

Chemical Stability Drug Design Pharmacophore Modeling

Thiazole Ring Saturation State: Unsubstituted Thiazole (CAS 305360-75-2) vs. 4,5-Dihydrothiazole Analogue and Implications for ZAC Channel Antagonism

The thiazole ring in CAS 305360-75-2 is a fully unsaturated, planar heterocycle, whereas the closely related analogue N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide (CAS not publicly assigned; EVT-1287140) contains a 4,5-dihydrothiazole (thiazoline) ring with sp³-hybridized C4 and C5 atoms. In the only peer-reviewed functional study of N-(thiazol-2-yl)-benzamide analogues at the Zinc-Activated Channel (ZAC), Madjroh et al. (2021) demonstrated that the unsaturated thiazole-containing compound TTFB (5a) acted as a potent, selective ZAC antagonist with an IC₅₀ of 1.2 µM (pIC₅₀ = 5.92 ± 0.08) in Xenopus oocyte TEVC recordings, while exhibiting no significant activity at 5-HT₃A, α₃β₄ nACh, α₁β₂γ₂ₛ GABA_A, or α₁ glycine receptors at 30 µM [1]. Saturation of the thiazole ring (as in 4,5-dihydrothiazole analogues) is expected to reduce ring planarity and alter the electronic properties of the N=C–S conjugated system, which class-level SAR indicates would diminish antagonist potency at Cys-loop receptors due to disrupted cation–π and sulfur–π interactions .

Ion Channel Pharmacology ZAC Receptor Cys-Loop Ligand-Gated Ion Channels

Phthalimide–Thiazole Hybrid Class Cytotoxicity: Benchmarking Against Known Anticancer Hybrids

Although direct cytotoxicity data for CAS 305360-75-2 are not available in the peer-reviewed literature as of the search date, the phthalimide–thiazole hybrid class has demonstrated potent, sub-micromolar cytotoxicity across multiple human cancer cell lines. In a systematic study of eleven 1,3-thiazole-incorporated phthalimide derivatives, Al-Majidi et al. (2021) reported that compound 5b (a 2-chlorophenyl-substituted thiazole–phthalimide hybrid) achieved an IC₅₀ of 0.20 ± 0.01 µM against MCF-7 breast cancer cells, while compounds 5g and 5k showed IC₅₀ values of 0.43 ± 0.06 µM and 0.60 ± 0.04 µM against PC-12 and MDA-MB-468 cells, respectively [1]. Mechanistic studies confirmed that cytotoxicity was mediated through caspase-3 activation and intrinsic apoptosis pathway induction (BAX upregulation, BCL-2 downregulation). In a parallel study on phthalimide–thiazole derivatives with dichloro-substitution, compounds 5a–5e and 6a–6f exhibited IC₅₀ values ranging from 5.56 to 16.10 µM against human leukemia MV4-11 cells [2]. These class-level data establish that the phthalimide–thiazole scaffold—of which CAS 305360-75-2 is a structurally representative member—is capable of delivering potent anticancer activity, with potency highly dependent on specific substitution patterns [3].

Cytotoxicity Cancer Cell Lines Apoptosis Induction

Antimycobacterial Activity of the Sulfonamide Analog: Proof-of-Concept for the Thiazole–Phthalimide Hybrid in Infectious Disease

A closely related sulfonamide analog, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide (synthesized from sulfathiazole and phthalic anhydride), demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv at a concentration of 0.01 mg/mL in agar proportion assays conducted according to CLSI standards [1]. Notably, the starting material sulfathiazole also exhibited activity at this concentration, while phthalimide derivatives of sulfadimethoxine and sulfamethizole showed decreased activity, indicating that the specific pairing of the thiazole-bearing sulfonamide with the phthalimide moiety is critical for retaining or improving antimycobacterial potency. The benzamide analog (CAS 305360-75-2) differs by a single atom substitution (C=O vs. SO₂ at the linker), which alters the hydrogen-bond acceptor character and tetrahedral geometry of the sulfonamide to the planar geometry of the amide. This structural nuance may confer different target selectivity and pharmacokinetic properties; the active sulfonamide analog demonstrated that molecular hybridization of phthalimide with thiazole can yield compounds with improved LogP and potentially enhanced intracellular penetration [1].

Antimycobacterial Tuberculosis Drug Resistance

Recommended Research and Industrial Application Scenarios for 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 305360-75-2)


Focused Anticancer Screening Libraries Targeting Apoptosis Pathways

CAS 305360-75-2 should be incorporated into medium-throughput cytotoxicity screening cascades against panels of human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12, MV4-11) to empirically determine its IC₅₀, given that class-level phthalimide–thiazole hybrids have demonstrated sub-micromolar potency and intrinsic apoptosis induction via caspase-3 activation and BAX/BCL-2 modulation [1]. The compound's distinct para-benzamide linker topology makes it a valuable probe for SAR expansion beyond the previously characterized acetamide-linked series [2].

ZAC Channel Pharmacological Tool Compound Development

Based on the demonstrated ZAC antagonist activity of structurally related N-(thiazol-2-yl)-benzamide analogs (TTFB IC₅₀ = 1.2 µM with >25-fold selectivity over 5-HT₃A, nACh, GABA_A, and glycine receptors), CAS 305360-75-2 is a high-priority candidate for TEVC electrophysiological evaluation at ZAC and related Cys-loop receptors [3]. Its unsubstituted thiazole ring and phthalimide-bearing para-benzamide architecture represent an unexplored combination within this chemotype, potentially yielding improved selectivity or potency.

Antimycobacterial Lead Optimization Starting Point

The confirmed antimycobacterial activity of the sulfonamide analog (active against M. tuberculosis H37Rv at 0.01 mg/mL) validates the thiazole–phthalimide hybrid scaffold for tuberculosis drug discovery [4]. CAS 305360-75-2, as the benzamide congener, should be evaluated in parallel with the sulfonamide lead in MIC assays against drug-sensitive and drug-resistant M. tuberculosis strains to assess whether the amide linker improves potency, selectivity index, or intracellular activity in macrophage infection models.

Physicochemical Property Benchmarking for CNS Drug-Likeness

With a computed logP of 2.43 and topological polar surface area of 123 Ų [5], CAS 305360-75-2 resides within favorable ranges for CNS drug-likeness (logP 1–4, PSA < 90 Ų is ideal; PSA 123 Ų is borderline). This compound can serve as a reference standard for profiling the impact of phthalimide–thiazole substitution on passive membrane permeability (PAMPA), P-glycoprotein efflux ratio (Caco-2/MDCK assays), and plasma protein binding, enabling rational optimization of CNS-exposed phthalimide–thiazole candidates.

Quote Request

Request a Quote for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.